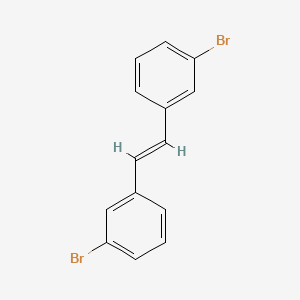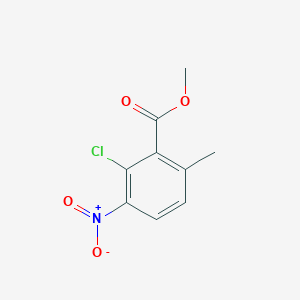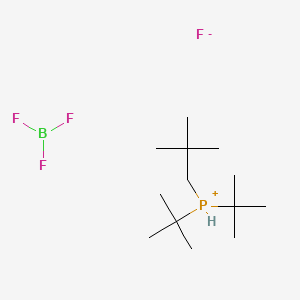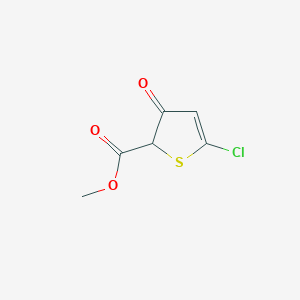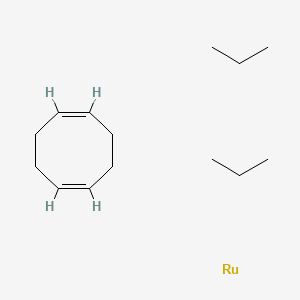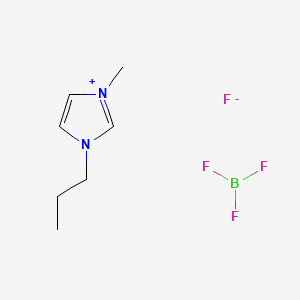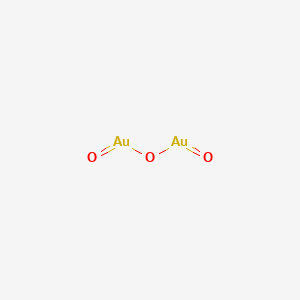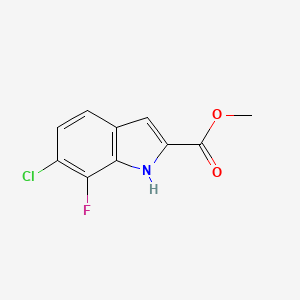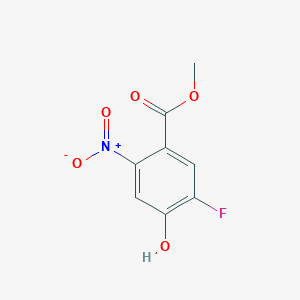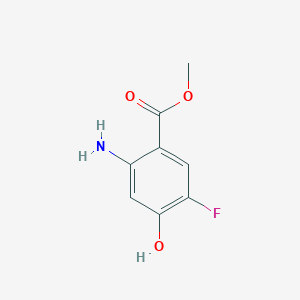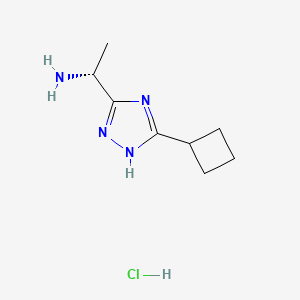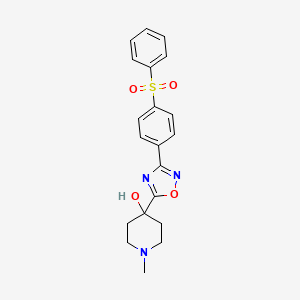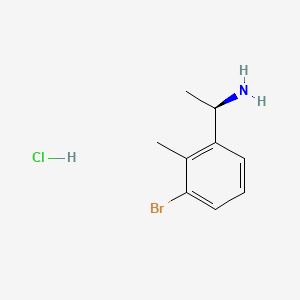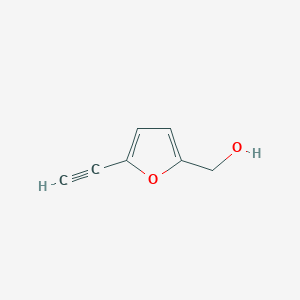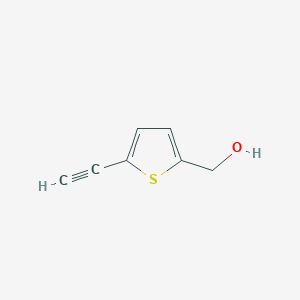
(5-Ethynylthiophen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethynylthiophen-2-yl)methanol: is an organic compound with the molecular formula C7H6OS It features a thiophene ring substituted with an ethynyl group at the 5-position and a hydroxymethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethynylthiophen-2-yl)methanol typically involves the functionalization of thiophene derivatives. One common method is the Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: (5-Ethynylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.
Substitution: Halogenation can be carried out using halogens (e.g., Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carbaldehyde.
Reduction: (5-Ethylthiophen-2-yl)methanol or (5-Ethenylthiophen-2-yl)methanol.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Chemistry: (5-Ethynylthiophen-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a precursor for the synthesis of bioactive molecules .
Medicine: The compound’s derivatives could be explored for pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers. This compound could be utilized in the synthesis of functional materials with specific electronic or optical properties .
作用機序
The mechanism of action of (5-Ethynylthiophen-2-yl)methanol largely depends on its specific application. In chemical reactions, the ethynyl group can participate in various coupling reactions, while the hydroxymethyl group can undergo oxidation or reduction. In biological systems, thiophene derivatives are known to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
類似化合物との比較
(5-Ethylthiophen-2-yl)methanol: Similar structure but with an ethyl group instead of an ethynyl group.
(5-Bromothiophen-2-yl)methanol: Features a bromine atom at the 5-position instead of an ethynyl group.
(5-Methylthiophen-2-yl)methanol: Contains a methyl group at the 5-position.
Uniqueness: (5-Ethynylthiophen-2-yl)methanol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
特性
IUPAC Name |
(5-ethynylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c1-2-6-3-4-7(5-8)9-6/h1,3-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUMKVSTNZDSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
